Erigeside I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

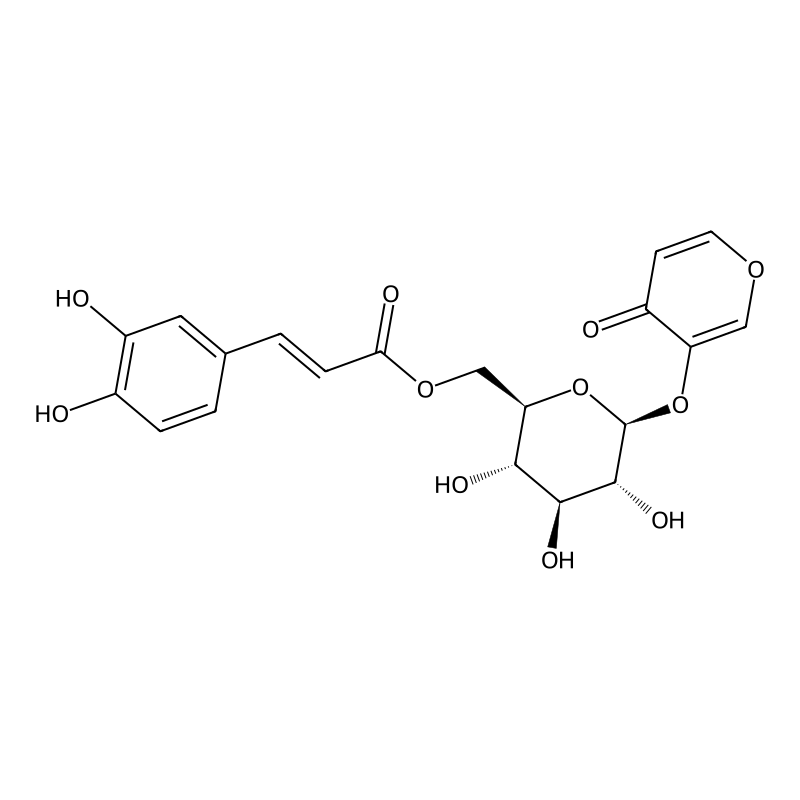

Erigeside I is a complex organic compound with the molecular formula C20H20O11 and a molecular weight of 420.37 g/mol. It belongs to a class of compounds known as flavonoids, which are widely recognized for their diverse biological activities. Erigeside I is primarily derived from the plant species Erigeron bonariensis (commonly known as Brazilian fleabane), which is part of the Asteraceae family. This compound has garnered attention due to its potential therapeutic effects and unique structural properties, which include multiple hydroxyl groups and glycosidic linkages that contribute to its bioactivity and solubility in biological systems

- Due to the lack of information, safety data on Erigeside C is inconclusive.

Drug Delivery and Targeting:

Erigeside I's ability to form self-assembling nanostructures makes it a promising candidate for drug delivery systems. These nanostructures can be designed to encapsulate drugs and release them in a controlled manner, potentially improving their efficacy and reducing side effects. Additionally, Erigeside I can be modified to target specific cells or tissues, allowing for targeted drug delivery. [Source: National Institutes of Health (.gov) on Erigeside I, ]

Biosensing and Diagnostics:

Erigeside I's responsiveness to various stimuli, such as light, pH, and temperature, makes it a potential candidate for biosensing applications. By incorporating Erigeside I into biosensors, researchers can develop new methods for detecting specific molecules, such as biomarkers for disease diagnosis. [Source: American Chemical Society on Erigeside I, ]

Tissue Engineering and Regenerative Medicine:

Erigeside I's ability to self-assemble into specific structures makes it a potential tool for tissue engineering and regenerative medicine. By designing Erigeside I-based scaffolds, researchers can create artificial tissues that mimic the natural extracellular matrix, potentially promoting cell growth and regeneration. [Source: ScienceDirect on Erigeside I, ]

- Hydrolysis: In the presence of acids or enzymes, Erigeside I can be hydrolyzed to release aglycone forms and sugar moieties.

- Oxidation: The hydroxyl groups in Erigeside I can be oxidized to form ketones or quinones, potentially altering its biological activity.

- Methylation: The introduction of methyl groups can modify the solubility and reactivity of the compound, affecting its pharmacokinetics.

These reactions highlight the compound's versatility and potential for modification in pharmaceutical applications

Erigeside I has several promising applications: The synthesis of Erigeside I can be approached through several methods: Several compounds share structural or functional similarities with Erigeside I. Here are some notable examples: Erigeside I's uniqueness lies in its specific glycosidic structure, which may confer distinct biological activities compared to these similar compounds. Its comprehensive profile highlights its potential as a versatile agent in various therapeutic contexts .

Compound Name Structure Similarity Unique Features Quercetin Flavonoid backbone Known for its strong antioxidant properties Rutin Glycosylated flavonoid Exhibits stronger anti-inflammatory effects Kaempferol Flavonoid backbone Has significant anticancer properties Apigenin Flavonoid backbone Noted for neuroprotective effects

XLogP3

Appearance

Dates